![molecular formula C11H6Cl2N2 B12967159 Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- CAS No. 160657-03-4](/img/structure/B12967159.png)
Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro-
Overview
Description
Pyrrolo[1,2-a]quinoxaline is a nitrogen-containing heterocyclic scaffold with a fused pyrrole and quinoxaline ring system. The 4,7-dichloro derivative features chlorine substituents at positions 4 and 7 of the quinoxaline moiety. For instance, 4-substituted pyrrolo[1,2-a]quinoxalines exhibit anticancer, antimalarial, and antimycobacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE typically involves the cyclization of functionalized pyrroles and quinoxalines. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-pyrroles under mild conditions in the presence of carboxylic acid derivatives . Another approach involves the use of 2-(1H-pyrrol-1-yl)anilines and aldehydes as starting materials, which undergo cyclization reactions to form the desired compound .
Industrial Production Methods: Industrial production of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE often employs transition-metal-free catalysis to ensure a more environmentally friendly process. The use of dimethyl sulfoxide (DMSO) as both reactant and solvent, along with acetic acid as a catalyst, has been reported to yield good results .
Chemical Reactions Analysis
Cross-Coupling Reactions
The chlorine substituents at positions 4 and 7 enable participation in palladium-catalyzed cross-coupling reactions:
Table 1: Cross-coupling reactions of 4,7-dichloro-pyrrolo[1,2-a]quinoxaline
These reactions selectively modify the 4-position chlorine while preserving the 7-chloro group, enabling sequential functionalization . For example, Suzuki coupling with potassium phenyltrifluoroborate introduces aromatic groups, while Buchwald–Hartwig amination installs piperazine derivatives for enhanced biological activity .
Nucleophilic Aromatic Substitution
The electron-deficient quinoxaline core facilitates nucleophilic displacement of chlorine atoms:
Table 2: Nucleophilic substitution reactions
Nucleophile | Conditions | Position Modified | Application |
---|---|---|---|
Piperazine | DMF, 120°C, 12 hr | C4 | Antifungal agent synthesis |
Sodium methoxide | MeOH, reflux, 6 hr | C7 | Methoxy derivative formation |
Notably, substitution at C4 occurs preferentially due to steric and electronic factors, as confirmed by X-ray crystallography .
Table 3: Pictet–Spengler cyclization under green conditions
Catalyst | Solvent | Time | Temperature | Yield |
---|---|---|---|---|
p-DBSA | Water/EtOH | 15–30 min | RT | 85–92% |
This surfactant-mediated method avoids toxic solvents and reduces reaction times by 80% compared to traditional acid-catalyzed approaches . The resulting 4,5-dihydropyrrolo[1,2-a]quinoxalines show antiproliferative activity against GPER-expressing breast cancer cells .
Functionalization via Halogenation
Controlled bromination expands derivatization potential:
Key Process :
4,7-Dichloro-pyrrolo[1,2-a]quinoxaline → 1-Bromo-4,7-dichloro derivative using NBS in CH₂Cl₂ (90% yield) .
This brominated intermediate serves as a substrate for:
Biological Activity Correlation
Structural modifications directly influence pharmacological properties:
Derivative | Bioactivity Enhancement | IC₅₀ Improvement | Source |
---|---|---|---|
4-(4-Methylpiperazinyl)-7-Cl | Candida albicans efflux pump inhibition | 8–274× | |
4-Phenyl-7-Cl | GPER-mediated antiproliferative activity | 12× |
The 7-chloro substituent consistently enhances metabolic stability across derivatives, while C4 modifications tune target specificity .
This reactivity profile establishes 4,7-dichloro-pyrrolo[1,2-a]quinoxaline as a privileged scaffold for developing therapeutics targeting oncological and infectious diseases. The compound’s synthetic versatility enables rapid generation of structure-activity relationship libraries, as demonstrated by recent antifungal and anticancer applications .
Scientific Research Applications
Pharmacological Applications
Adenosine A3 Receptor Modulation
Pyrrolo[1,2-a]quinoxaline derivatives have been identified as high-affinity modulators of adenosine A3 receptors. These receptors play crucial roles in several physiological processes including sedation, vasodilation, and modulation of cardiac functions. The potential therapeutic applications include treatment for conditions like heart diseases and neurological disorders where adenosine signaling is disrupted .
Anticancer Properties
Recent studies have highlighted the anticancer properties of pyrrolo[1,2-a]quinoxaline derivatives. For instance, new compounds synthesized through green chemistry methods demonstrated significant antiproliferative effects against breast cancer cells expressing G protein-coupled estrogen receptor 1 (GPER). These findings suggest that pyrrolo[1,2-a]quinoxalines could serve as promising scaffolds for developing new anticancer agents .
Antifungal Activity
Inhibition of Candida Transporters
Research has shown that piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives can inhibit multidrug transporters in Candida albicans. In a study evaluating twenty-nine derivatives, twenty-three compounds were identified as dual inhibitors of CaCdr1p and CaMdr1p transporters. This inhibition is crucial in overcoming drug resistance in fungal infections .
The effectiveness of these compounds was further demonstrated through synergy assays with fluconazole, where specific derivatives enhanced the antifungal activity against resistant strains .
Synthesis and Structural Insights
The synthesis of pyrrolo[1,2-a]quinoxaline derivatives typically involves advanced methodologies such as Buchwald–Hartwig cross-coupling reactions. These synthetic routes allow for the introduction of various substituents that can significantly alter biological activity. For example, the incorporation of piperazine moieties has been shown to enhance the inhibitory effects on drug efflux pumps .
Data Summary
Case Studies
-
Case Study 1: Anticancer Activity
In a study published in 2021, a series of pyrrolo[1,2-a]quinoxaline derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines. The results indicated that these compounds effectively inhibited cell growth through mechanisms involving GPER signaling pathways . -
Case Study 2: Antifungal Efficacy
Another study focused on evaluating the antifungal properties of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against Candida albicans. The research demonstrated that certain derivatives not only inhibited drug transporters but also displayed synergistic effects with existing antifungal treatments, suggesting their potential use in combination therapies for resistant fungal infections .
Mechanism of Action
The mechanism of action of 4,7-DICHLOROPYRROLO[1,2-A]QUINOXALINE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Modifications
Key Substitution Patterns and Biological Activities:
Key Observations:
- Position 4 Substitutions : Critical for activity. Electron-donating groups (e.g., trimethoxyphenyl in JG1679) enhance anticancer activity, while electron-withdrawing groups (e.g., Cl) may improve target binding .
Pharmacological Profiles
- Anticancer Activity: JG1679 shows potent activity against leukemia cells (IC50: 1.2–3.5 μM), comparable to 4-hydrazino derivatives but superior to unsubstituted analogs .
- Antimicrobial Activity: 4-Benzyl derivatives exhibit IC50 values <2 μM against Leishmania, while ferrocenic analogs show nanomolar efficacy against malaria parasites .
Physicochemical Properties
- Fluorescence: Pyrrolo[1,2-a]quinoxalines with extended conjugation (e.g., dipyrrolo derivatives) exhibit bathochromic shifts (λem = 416 nm in THF), suggesting 4,7-dichloro variants could serve as fluorescent probes if conjugated .
- Solubility : Chlorination typically reduces solubility in aqueous media, necessitating formulation strategies for in vivo applications .
Biological Activity
Pyrrolo[1,2-a]quinoxaline, particularly the 4,7-dichloro derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article consolidates findings from various studies to provide an overview of its biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Synthesis
Pyrrolo[1,2-a]quinoxaline derivatives are synthesized through various methods, including Buchwald–Hartwig cross-coupling reactions and acid-catalyzed processes. The introduction of substituents at specific positions on the quinoxaline ring can enhance biological activity. For instance, the 4,7-dichloro substitution pattern has been shown to influence the compound's interaction with biological targets.
Antimicrobial Properties
- Antifungal Activity : Research indicates that pyrrolo[1,2-a]quinoxaline derivatives exhibit significant antifungal properties. A study evaluated a series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives against Candida albicans. The results showed that many compounds were effective inhibitors of drug efflux pumps CaCdr1p and CaMdr1p, which are critical for fungal resistance to azole drugs. The minimum inhibitory concentration (MIC) values ranged from 100 to 901 µM, demonstrating varying degrees of effectiveness against resistant strains .
- Antitubercular Activity : In another study focusing on anti-tuberculosis properties, pyrrolo[1,2-a]quinoxaline derivatives were tested against Mycobacterium tuberculosis strains. The compounds exhibited activity in the range of 8–128 µg/mL against the H37Rv strain and multidrug-resistant strains. This suggests potential as a therapeutic agent in combating tuberculosis .
Cytotoxicity and Anticancer Effects
Pyrrolo[1,2-a]quinoxaline derivatives have shown promising results in cancer research:
- Leukemia Cell Lines : A specific derivative demonstrated significant cytotoxicity against human leukemia cell lines (K562 and HL60). The IC50 values ranged from 3.5 to 15 µM, indicating potent antiproliferative activity comparable to established reference drugs .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of Sirt6 activation. This activation can lead to reduced inflammation and enhanced cellular stress responses .
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[1,2-a]quinoxaline derivatives is heavily influenced by their structural modifications:
- Electron Donating vs. Withdrawing Groups : Substituents that are electron-donating tend to enhance biological activity, while electron-withdrawing groups often decrease it. For example, modifications at the second position from the quinoxaline nucleus have been linked to increased potency against cancer cell lines .
- Binding Interactions : Molecular docking studies have revealed that certain structural features facilitate stronger binding to target proteins involved in disease processes. For instance, protonated nitrogen atoms can form π-cation interactions with key amino acids in target proteins .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,7-dichloro-pyrrolo[1,2-a]quinoxaline derivatives?
- Methodological Answer : The synthesis typically involves intramolecular cyclization or condensation reactions. Key approaches include:
- One-pot cascade reactions : Iron-promoted aryl nitro reduction followed by aerobic oxidation of alcohols, using substituted 1-(2-nitrophenyl)pyrrole derivatives as starting materials .
- Catalyst-free methods : Bromopyruvate-mediated reactions under mild conditions, avoiding transition metals .
- Bischler–Napieralski or modified Pictet–Spengler reactions : These multi-step procedures often require acidic conditions and heat .
Table 1: Comparison of Synthesis Methods
Q. How do substituents at the 4- and 7-positions influence biological activity?
- Methodological Answer : Substituents like Cl, F, or trichloromethyl groups modulate electronic properties and binding affinity. For example:
- Electron-withdrawing groups (Cl, F) : Enhance interactions with hydrophobic enzyme pockets, as shown in antiplasmodial studies .
- Trichloromethyl groups : Improve selectivity against Plasmodium falciparum while reducing cytotoxicity .
- Substituent position : 4-position modifications significantly impact kinase inhibition (e.g., CK2), while 7-position alterations affect antileishmanial activity .
Q. What analytical techniques ensure structural characterization and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H/13C NMR : Confirms regiochemistry and substituent orientation .
- HPLC : Quantifies purity (>95% required for pharmacological assays) .
- Elemental analysis : Validates stoichiometry, especially for novel derivatives .
Advanced Research Questions
Q. How can low yields in cyclization steps during synthesis be addressed?
- Methodological Answer : Optimize reaction parameters through:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .
- Catalyst screening : FeCl3 enhances annulation efficiency in ether cleavage reactions .
- Temperature control : Gradual heating (e.g., 80–120°C) prevents side reactions in one-pot protocols .
Q. How to resolve conflicting reports on biological activity across studies?
- Methodological Answer : Conduct systematic structure-activity relationship (SAR) studies:
- Vary substituents : Test halogen (Cl, F), alkyl, and electron-donating groups at the 4- and 7-positions .
- Standardize assays : Use consistent cell lines (e.g., Leishmania infantum promastigotes) and IC50 thresholds .
- Cross-validate results : Compare enzymatic inhibition (e.g., CK2) with cellular cytotoxicity data .
Q. What are recent advances in transition-metal-free synthesis of pyrrolo[1,2-a]quinoxalines?
- Methodological Answer : Green methods focus on atom economy and reduced toxicity:
- TEMPO oxoammonium salts : Enable oxidative cyclization without metals .
- Iodine-catalyzed C–H coupling : Achieves sp3-sp2 cross-dehydrogenative coupling under aerobic conditions .
- Acetic acid mediation : Facilitates condensation of 1-(2-aminophenyl)pyrroles with aldehydes .
Q. Data Contradictions and Resolution
Properties
IUPAC Name |
4,7-dichloropyrrolo[1,2-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2/c12-7-3-4-9-8(6-7)14-11(13)10-2-1-5-15(9)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAVCHCPJHSGOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C3=C(C=C(C=C3)Cl)N=C(C2=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442485 | |
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160657-03-4 | |
Record name | Pyrrolo[1,2-a]quinoxaline, 4,7-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.